N-(3,5-dimethoxybenzyl)-4-methylpiperidine-4-carboxamide
Overview
Description
N-(3,5-dimethoxybenzyl)-4-methylpiperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a 3,5-dimethoxybenzyl group attached to the nitrogen atom of the piperidine ring, and a carboxamide group at the 4-position of the piperidine ring
Mechanism of Action
Target of Action
The primary target of N-(3,5-dimethoxybenzyl)-4-methylpiperidine-4-carboxamide is Dihydrofolate reductase (DHFR) . DHFR is a key enzyme in folate metabolism and contributes to the de novo mitochondrial thymidylate biosynthesis pathway . It catalyzes an essential reaction for de novo glycine and purine synthesis, and for DNA precursor synthesis .
Biochemical Pathways
The inhibition of DHFR affects several biochemical pathways. It disrupts the dihydrofolate metabolic process, the folic acid metabolic process, and the tetrahydrofolate metabolic process . These disruptions can affect the G1/S transition of the mitotic cell cycle, the glycine biosynthetic process, the mitotic cell cycle, and the nucleotide biosynthetic process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxybenzyl)-4-methylpiperidine-4-carboxamide typically involves the reaction of 3,5-dimethoxybenzyl chloride with 4-methylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The resulting intermediate is then reacted with a carboxylating agent such as phosgene or carbon dioxide to form the final carboxamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxybenzyl)-4-methylpiperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the 3,5-dimethoxybenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophilic groups replacing the 3,5-dimethoxybenzyl group.
Scientific Research Applications
N-(3,5-dimethoxybenzyl)-4-methylpiperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
N-(3,5-dimethoxybenzyl)-4-methylpiperidine-4-carboxamide can be compared with other similar compounds such as:
3,5-Dimethoxybenzylamine: Similar in structure but lacks the piperidine ring and carboxamide group.
3,5-Dimethoxybenzyl chloride: Contains the 3,5-dimethoxybenzyl group but lacks the piperidine and carboxamide functionalities.
4-Methylpiperidine: Contains the piperidine ring but lacks the 3,5-dimethoxybenzyl and carboxamide groups.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in the individual similar compounds.
Properties
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-4-methylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(4-6-17-7-5-16)15(19)18-11-12-8-13(20-2)10-14(9-12)21-3/h8-10,17H,4-7,11H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAAJXSKTTYXHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C(=O)NCC2=CC(=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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